W-9 hydrochloride

描述

准备方法

合成路线和反应条件

W-9 盐酸盐的合成涉及 5-氯-2-萘磺酰氯与 6-氨基己胺的反应。反应通常在二氯甲烷等有机溶剂中进行,并在受控温度条件下进行。 然后用盐酸处理所得产物以形成盐酸盐 .

工业生产方法

W-9 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用工业级溶剂和试剂,并严格控制反应条件以确保高产率和纯度。 最终产品通过结晶或色谱技术纯化 .

化学反应分析

Structural Features and Functional Group Reactivity

W-9 hydrochloride comprises:

-

5-Chloro-2-naphthalenesulfonamide core : Aromatic sulfonamides are typically stable but may undergo hydrolysis under acidic or basic conditions.

-

6-Aminohexyl side chain : The primary amine can participate in nucleophilic reactions, such as acylation or alkylation.

-

Hydrochloride salt : Enhances solubility in polar solvents and may dissociate in aqueous solutions.

Key Functional Group Reactivity:

| Functional Group | Potential Reactions |

|---|---|

| Aromatic sulfonamide | Hydrolysis to sulfonic acid under strong acids/bases |

| Chloronaphthalene | Nucleophilic aromatic substitution (if activated) |

| Primary amine | Acylation (e.g., with anhydrides), alkylation, or Schiff base formation |

Stability Considerations:

-

Thermal Stability : Likely stable at room temperature but may decompose at elevated temperatures due to the sulfonamide group.

-

pH Sensitivity : The hydrochloride salt dissociates in aqueous media, releasing free amine and chloride ions. Protonation of the amine enhances water solubility .

Hydrolysis of Sulfonamide:

Under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions:

Byproducts : Sulfonic acid and ammonia.

Amine Reactivity:

-

Acylation : Reaction with acetyl chloride:

-

Alkylation : Formation of quaternary ammonium salts with alkyl halides.

Experimental Data and Research Findings

科学研究应用

Chemical Properties and Mechanism of Action

W-9 hydrochloride is characterized by its ability to inhibit calmodulin-activated phosphodiesterase (PDE) activity. The compound displays an IC50 value of 72 μM, indicating its potency in modulating cellular processes influenced by calmodulin. By interfering with calcium signaling pathways, this compound can impact vascular relaxation and muscle contraction mechanisms.

Vascular Research

This compound has been utilized in studies focusing on vascular smooth muscle relaxation. Its role as a calmodulin antagonist allows researchers to explore the intricacies of calcium-dependent signaling pathways that regulate vascular tone. For instance, studies have demonstrated that this compound can induce relaxation in isolated vascular tissues, providing insights into potential therapeutic avenues for managing hypertension and other vascular disorders.

| Study | Findings |

|---|---|

| Hidaka et al., 2024 | Demonstrated that this compound effectively inhibits actin-myosin interactions, leading to vascular relaxation. |

Neuropharmacology

In neuropharmacological research, this compound has been investigated for its effects on neuronal excitability and neurotransmitter release. By blocking calmodulin's action, the compound may alter synaptic transmission and plasticity, which are critical for learning and memory processes.

| Study | Findings |

|---|---|

| Research on neuronal models | Indicated that this compound can modulate glutamate release, suggesting potential applications in neurodegenerative disease research. |

Cancer Research

This compound's ability to influence cell signaling pathways has led to its exploration in cancer research. By inhibiting calmodulin, the compound may affect tumor cell proliferation and migration, making it a candidate for further investigation in cancer therapeutics.

| Study | Findings |

|---|---|

| Cancer cell line studies | Showed that this compound reduced proliferation rates in certain cancer cell lines through calmodulin inhibition. |

Case Study 1: Vascular Smooth Muscle Relaxation

A study conducted by Hidaka et al. (2024) explored the effects of this compound on isolated rat aorta segments. The researchers found that treatment with this compound resulted in significant relaxation of the smooth muscle, indicating its potential as a therapeutic agent for vascular diseases.

Case Study 2: Neurotransmitter Modulation

In a controlled experiment assessing the impact of this compound on cultured neurons, it was observed that the compound significantly reduced the frequency of spontaneous excitatory postsynaptic currents (EPSCs). This suggests that this compound may have neuroprotective effects by dampening excessive neuronal excitability.

作用机制

W-9 盐酸盐通过与钙调蛋白结合发挥作用,从而抑制其与靶蛋白的相互作用。这种抑制会破坏钙信号通路,导致细胞功能发生改变。 该化合物专门靶向钙调蛋白结合域,阻止钙调蛋白依赖性酶的激活 .

相似化合物的比较

类似化合物

W-5 盐酸盐: 另一种钙调蛋白拮抗剂,具有类似的结构,但效力不同。

W-7 盐酸盐: 以其抑制钙调蛋白依赖性肌球蛋白轻链激酶的能力而闻名。

KN-93 磷酸盐: 钙调蛋白依赖性蛋白激酶 II 的选择性抑制剂

独特性

W-9 盐酸盐的独特性在于其对钙调蛋白的特定结合亲和力及其抑制多种钙调蛋白依赖性过程的能力。 这使其成为研究重点是钙信号和相关细胞机制的宝贵工具 .

生物活性

W-9 hydrochloride, a compound recognized for its role as a calmodulin antagonist, has garnered attention in the field of pharmacology due to its diverse biological activities. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

This compound (CAS 69762-85-2) is classified as a calmodulin antagonist, which inhibits calmodulin-activated phosphodiesterase (PDE) activity with an IC50 value of 72 μM . Calmodulin is a calcium-binding messenger protein that plays a crucial role in various cellular processes, including muscle contraction, cell division, and the activation of several enzymes. By inhibiting calmodulin, this compound can modulate these processes, making it a valuable compound for research into various diseases.

Biological Activities

The biological activities of this compound extend beyond its role as a calmodulin antagonist. Research indicates that it exhibits significant antioxidant and antimicrobial properties. The structure-activity relationship (SAR) studies have shown that modifications in the chemical structure can enhance these biological effects.

Antioxidant Activity

In studies assessing antioxidant activity, this compound demonstrated notable scavenging effects against free radicals. The compound's ability to inhibit oxidative stress is particularly relevant in the context of neurodegenerative diseases and cancer, where oxidative damage plays a pivotal role.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, contributing to its potential use in treating infections caused by resistant pathogens. The mechanism likely involves interference with bacterial signaling pathways mediated by calmodulin.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Calmodulin Inhibition : A study highlighted W-9's efficacy in inhibiting calmodulin-dependent pathways in cancer cell lines, suggesting its potential as an anticancer agent .

- Antioxidant Studies : In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in neuronal cells, indicating protective effects against neurotoxicity .

- Antimicrobial Efficacy : Research showed that this compound effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, reinforcing its application in antibiotic development .

Table 1: Biological Activities of this compound

属性

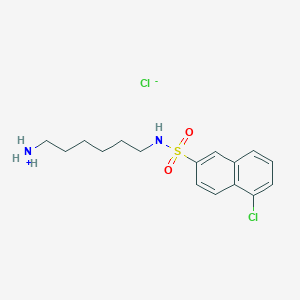

IUPAC Name |

N-(6-aminohexyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O2S.ClH/c17-16-7-5-6-13-12-14(8-9-15(13)16)22(20,21)19-11-4-2-1-3-10-18;/h5-9,12,19H,1-4,10-11,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWDLQXTCSKXSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCCN)C(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656944 | |

| Record name | N-(6-Aminohexyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69762-85-2 | |

| Record name | N-(6-Aminohexyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。